molecular formula C10H10ClNO4 B243530 3-(Acetylamino)-5-chloro-4-methoxybenzoic acid

3-(Acetylamino)-5-chloro-4-methoxybenzoic acid

Cat. No. B243530
M. Wt: 243.64 g/mol
InChI Key: PCSNRCGHCJREQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetylamino)-5-chloro-4-methoxybenzoic acid, also known as N-Acetyl-5-chloro-2-methoxybenzamide (NACM), is a chemical compound with various scientific research applications. It is a derivative of 5-chloro-2-methoxybenzoic acid and is widely used in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of NACM is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, NACM reduces the production of prostaglandins and thereby reduces inflammation.
Biochemical and Physiological Effects
NACM has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). NACM has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of NACM is its low toxicity and high efficacy. It is also relatively easy to synthesize and can be used in various animal models. However, one of the limitations of NACM is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of NACM. One area of interest is its potential role in the treatment of cancer. NACM has been shown to exhibit anti-tumor activity in various cancer cell lines and animal models. Another area of interest is its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease. NACM has been shown to exhibit neuroprotective effects in various animal models. Additionally, the development of more soluble derivatives of NACM may increase its potential therapeutic applications.

Synthesis Methods

NACM can be synthesized by the reaction of 5-chloro-2-methoxybenzoic acid with acetic anhydride in the presence of a catalyst. The reaction yields NACM as a white crystalline solid with a melting point of 186-188°C.

Scientific Research Applications

NACM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in various animal models. NACM has also been investigated for its role in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.

properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

3-acetamido-5-chloro-4-methoxybenzoic acid

InChI

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-6(10(14)15)3-7(11)9(8)16-2/h3-4H,1-2H3,(H,12,13)(H,14,15)

InChI Key

PCSNRCGHCJREQD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=CC(=C1)C(=O)O)Cl)OC

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)C(=O)O)Cl)OC

Origin of Product

United States

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